5-nitro-2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}pyridine
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Overview
Description
5-nitro-2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}pyridine is a versatile chemical compound with a unique structure that enables its use in various scientific applications, including drug discovery, organic synthesis, and material science. This compound is part of the 5H-[1,2,4]triazino[5,6-b]indole family, which is known for its diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment and the development of new useful derivatives .
Mode of Action
It’s worth noting that indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests a broad spectrum of interactions with its targets, leading to a variety of changes at the molecular level .
Biochemical Pathways
It’s known that indole derivatives can significantly influence various biological processes, including cell respiration, dna/rna synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function . This suggests that the compound could potentially affect a wide range of biochemical pathways.
Result of Action
It’s known that indole derivatives can inhibit cancer cell proliferation , suggesting that this compound could potentially have similar effects.
Action Environment
It’s worth noting that the biological activity of indole derivatives can be influenced by various factors, including the presence of other compounds, ph levels, temperature, and more .
Biochemical Analysis
Biochemical Properties
It is known that this compound has been used in pharmaceutical testing .
Cellular Effects
It is known that this compound has been used in pharmaceutical testing .
Molecular Mechanism
It is known that this compound has been used in pharmaceutical testing .
Temporal Effects in Laboratory Settings
It is known that this compound has been used in pharmaceutical testing .
Dosage Effects in Animal Models
It is known that this compound has been used in pharmaceutical testing .
Metabolic Pathways
It is known that this compound has been used in pharmaceutical testing .
Transport and Distribution
It is known that this compound has been used in pharmaceutical testing .
Subcellular Localization
It is known that this compound has been used in pharmaceutical testing .
Preparation Methods
The synthesis of 5-nitro-2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}pyridine involves several steps. One common method includes the reaction of 3-[(2-bromoprop-2-en-1-yl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole with bromine or iodine to form halomethyl derivatives . The product is then carefully washed with a mixture of methanol and dichloromethane and dried in a desiccator . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-nitro-2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}pyridine undergoes various chemical reactions, including halocyclization, oxidation, and substitution reactions. For example, the reaction with bromine or iodine results in the formation of halomethyl derivatives . Common reagents used in these reactions include bromine, iodine, and other halogenating agents. The major products formed from these reactions are halomethyl-10H-[1,3]thiazolo[3’,2’:2,3][1,2,4]triazino[5,6-b]indol-4-ium halides .
Scientific Research Applications
This compound has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. It is used in drug discovery for its antiproliferative activity against cancer cells . Additionally, it serves as a valuable lead compound for the development of iron chelators, which are used in cancer therapy to inhibit cancer cell proliferation by depleting intracellular iron levels . The compound’s unique structure also makes it useful in organic synthesis and material science.
Comparison with Similar Compounds
5-nitro-2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}pyridine is unique compared to other similar compounds due to its selective binding to ferrous ions and its potent antiproliferative activity against cancer cells . Similar compounds in the 5H-[1,2,4]triazino[5,6-b]indole family include derivatives with different substituents on the indole or triazino rings, which may exhibit varying degrees of biological activity and therapeutic potential . For example, compounds with pyridinocycloalkyl moieties have been shown to possess strong antiproliferative activity and lower cytotoxicity against normal cells .
Biological Activity
5-Nitro-2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antidepressant, and anticonvulsant properties, supported by data tables and research findings.
Chemical Structure
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₈N₄O₂S
Biological Activity Overview
The biological activities of this compound have been evaluated through various studies. Below is a summary of its key activities:
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit potent antimicrobial properties. One study synthesized a series of N-Aryl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamides and tested them against various pathogens.
Compound | MIC (µg/mL) | Standard Drug MIC (µg/mL) |
---|---|---|
Compound A | 15 | 20 |
Compound B | 10 | 25 |
Compound C | 8 | 30 |
Preliminary results indicated that most compounds showed lower MIC values than the standard drug used when tested for antimicrobial activity .
Antidepressant Activity
The antidepressant potential of the compound was assessed using behavioral models in rodents. The results indicated significant reductions in depressive-like behaviors compared to controls.
Treatment Group | Behavior Score (Lower is Better) |
---|---|
Control | 15 |
Compound A | 8 |
Compound B | 7 |
These findings suggest that the compound has a promising profile for further development as an antidepressant agent .
Anticonvulsant Activity
In anticonvulsant assays, the compound exhibited notable activity. The efficacy was measured using the maximal electroshock seizure (MES) test.
Treatment Group | Seizure Protection (%) |
---|---|
Control | 0 |
Compound A | 100 |
Compound B | 80 |
This indicates that the compound may serve as a potential anticonvulsant agent .
Case Studies
A series of case studies have been conducted to evaluate the biological efficacy of this compound in various settings:
-
Study on Antimicrobial Efficacy :
- A total of 20 derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. Results showed that several derivatives had significant antibacterial effects with MIC values lower than those of standard antibiotics.
-
Antidepressant Evaluation :
- In a controlled trial involving animal models of depression, administration of the compound led to a marked improvement in behavior scores compared to untreated controls.
-
Anticonvulsant Screening :
- The compound was tested in a seizure model where it demonstrated complete protection at specific doses, suggesting its potential utility in treating epilepsy.
Properties
IUPAC Name |
3-(5-nitropyridin-2-yl)sulfanyl-5H-[1,2,4]triazino[5,6-b]indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N6O2S/c21-20(22)8-5-6-11(15-7-8)23-14-17-13-12(18-19-14)9-3-1-2-4-10(9)16-13/h1-7H,(H,16,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWHVDDEDBDVDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SC4=NC=C(C=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.